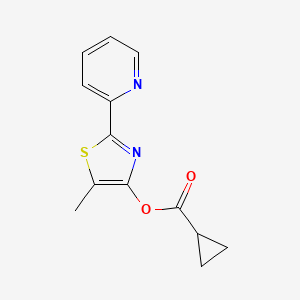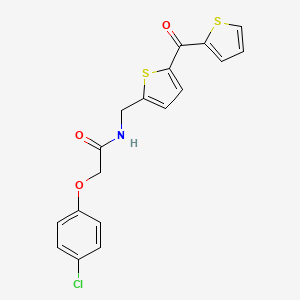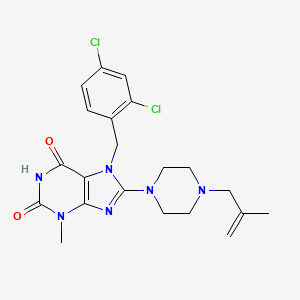
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
- Antimicrobial Properties: Research has shown the synthesis and antimicrobial activity of derivatives related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate. These compounds have exhibited interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Anticancer Potential
- Anticancer Agents: Novel pyridine-thiazole hybrid molecules, structurally related to the chemical , have been synthesized and evaluated for their cytotoxic action against various cancer cell lines. Notably, certain derivatives have shown high antiproliferative activity and selectivity for cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Antifungal and Herbicidal Applications
- Fungicidal and Herbicidal Activity: Derivatives of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, structurally related to the compound , have demonstrated significant antifungal and herbicidal activities. This highlights the compound's potential applications in agriculture and antifungal research (Tian et al., 2009).
Synthesis and Bioactivity
- Synthetic Pathways and Bioactivity: The compound and its derivatives have been synthesized through various chemical reactions, and their bioactivity has been evaluated in different contexts, demonstrating the compound's versatility in chemical synthesis and potential applications in various fields of biological research (Žugelj et al., 2009).
Molecular Docking and DNA Interaction
- Molecular Docking Studies: Some derivatives of the compound have been studied for their interaction with DNA, showing promising affinity towards the DNA double helix. This suggests potential applications in the study of DNA interactions and drug development (Kamat et al., 2019).
Antioxidant Properties
- Antioxidant Agent: Thiazole derivatives, closely related to the compound, have been synthesized and evaluated for their antioxidant efficacy, indicating the potential of these compounds as antioxidants in various medical and cosmetic applications (Hossan, 2020).
Propriétés
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJOBADDXVCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)
![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)
![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)


![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)




